Methyl 2-(4-chlorophenyl)-3-methylbutanoate
Description
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOVJTBYAMJJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908996 | |
| Record name | Methyl 2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104486-05-7, 86618-06-6 | |
| Record name | Methyl 2-(4-chlorophenyl)-3-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-3-methylbutanoate typically involves the esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(4-chlorophenyl)-3-methylbutanoic acid+methanolacid catalystMethyl 2-(4-chlorophenyl)-3-methylbutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-3-methylbutanoic acid.
Reduction: 2-(4-chlorophenyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The chlorophenyl group may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Thioester Analogs
Replacing the ester oxygen with sulfur produces S-α-methyl(6-phenoxy-2-pyridyl)methyl 2-(4-chlorophenyl)-3-methylbutanethioate (Compound 1). This modification significantly enhances pesticidal toxicity. For example:
| Compound | LD50 (μg/g) | Toxicity Increase vs. Ester |
|---|---|---|
| Methyl 2-(4-chlorophenyl)-3-methylbutanoate (Ester) | 0.015 | Baseline |
| Thioester (Compound 1) | 0.003 | 5-fold |
The thioester’s higher lipophilicity and improved enzyme inhibition likely contribute to its efficacy .
Nitrile Derivative
2-(4-chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9) replaces the ester group with a nitrile. Key differences include:
- Molecular Weight : 193.68 vs. 226.71 (ester)
- Reactivity : Nitriles undergo hydrolysis to carboxylic acids, whereas esters hydrolyze to acids and alcohols.
- Applications : Nitriles are intermediates in agrochemical synthesis but lack direct pesticidal activity .
Carboxylic Acid Form
2-(4-chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0) lacks the methyl ester group. Differences include:
Substituent Modifications
Fluorinated Analog
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride substitutes chlorine with fluorine. Fluorine’s electronegativity alters electronic properties and metabolic stability, making it valuable in drug design. For example:
- Molecular Formula: C₁₂H₁₆FNO₂ vs. C₁₂H₁₅ClO₂ (original ester)
- Bioactivity : Fluorinated analogs often exhibit enhanced receptor binding .
Deuterated Derivatives
Deuterated forms, such as [cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-(4-chlorophenyl)-3-methylbutanoate, are used in metabolic studies. Key features:
Stereochemical and Structural Derivatives
Pyrethroid Insecticides
This compound is a precursor to esfenvalerate (S-cyano(3-phenoxyphenyl)methyl ester) and fenvalerate (racemic mixture). Stereochemistry critically affects activity:
- Esfenvalerate : (S)-configuration at both chiral centers results in higher insecticidal potency.
- Fenvalerate : Racemic form is less active due to enantiomeric dilution .
Imidazolidinedionylmethyl Esters
Derivatives like (2,4-dioxo-3-ethyl-1-imidazolidinyl)methyl 2-(4-chlorophenylamino)-3-methylbutanoate introduce heterocyclic moieties. These modifications enhance binding to pest-specific enzymes, improving selectivity and resistance profiles .
Pesticidal Activity
| Compound Type | Key Feature | Activity (LD50 Range) |
|---|---|---|
| Ester (Original) | Chlorinated aromatic ring | 0.015 μg/g |
| Thioester | Sulfur substitution | 0.003 μg/g |
| Pyrethroid (Esfenvalerate) | Cyano-phenoxy group | 0.005–0.01 μg/g |
Thioesters and pyrethroids exhibit superior activity due to enhanced enzyme inhibition and stereochemical precision .
Biological Activity
Methyl 2-(4-chlorophenyl)-3-methylbutanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group attached to a chlorinated aromatic ring. Its molecular formula is C12H15ClO2, and it features a 4-chlorophenyl group, which may enhance its lipophilicity and cellular uptake.
1. Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer properties, particularly as a histone deacetylase inhibitor (HDACI). This mechanism suggests a role in modulating gene expression, which is critical in cancer therapy. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively.
- Case Study : In a study comparing various HDACIs, this compound demonstrated an IC50 value of 0.69 μM against HeLa cells, indicating potent antiproliferative activity compared to standard drugs like doxorubicin (IC50 = 2.29 μM) .
2. Anti-Inflammatory and Analgesic Effects
Similar compounds have been reported to possess anti-inflammatory and analgesic properties. The chlorinated phenyl group may contribute to these effects by enhancing interactions with cellular enzymes involved in inflammatory pathways.
- Research Findings : A study indicated that this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing anti-inflammatory cytokines like IL-10 in vitro .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorinated phenyl group is essential for enhancing binding affinity to certain targets.
| Mechanism | Description |
|---|---|
| Histone Deacetylase Inhibition | Modulates gene expression by inhibiting HDACs, affecting cancer cell proliferation. |
| Cytokine Modulation | Alters levels of pro-inflammatory and anti-inflammatory cytokines. |
| Cellular Uptake | Enhanced by the lipophilicity imparted by the chlorinated phenyl group. |
Synthesis and Applications
This compound can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with 3-methylbutanoic acid in the presence of a base. Its applications extend across medicinal chemistry, where it serves as an intermediate for synthesizing more complex organic molecules.
Comparative Analysis with Similar Compounds
The compound can be compared with other structurally similar compounds such as methyl 2-(4-bromophenyl)-3-methylbutanoate and methyl 2-(4-fluorophenyl)-3-methylbutanoate. Each variant exhibits unique reactivity and potency due to differences in the halogen substituent.
Table: Comparison of Similar Compounds
| Compound | IC50 (μM) | Notable Activity |
|---|---|---|
| This compound | 0.69 | HDAC inhibition |
| Methyl 2-(4-bromophenyl)-3-methylbutanoate | TBD | TBD |
| Methyl 2-(4-fluorophenyl)-3-methylbutanoate | TBD | TBD |
Q & A
Q. What are common synthetic routes for Methyl 2-(4-chlorophenyl)-3-methylbutanoate?
Methodological Answer: The compound is typically synthesized via esterification or coupling reactions. For example, analogous ester derivatives (e.g., methylated amino acids) are prepared by reacting carboxylic acid precursors with methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride) under inert atmospheres. Purification often employs reverse-phase (C18) or silica gel column chromatography with solvents such as acetonitrile/water or hexane/ethyl acetate . Optimization of reaction time (e.g., 27 hours at 60°C) and stoichiometric ratios (e.g., 2:1 molar excess of trifluoroethylating agents) is critical for yield improvement.
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Structural elucidation combines X-ray crystallography (using programs like SHELXL for refinement ), NMR spectroscopy (¹H/¹³C for functional group and stereochemical analysis), and mass spectrometry (LCMS or HRMS for molecular weight validation). For crystalline derivatives, single-crystal diffraction provides precise bond lengths and angles, while NMR splitting patterns resolve substituent positions (e.g., distinguishing 4-chlorophenyl groups) .
Q. What analytical techniques are used to assess purity?
Methodological Answer: Purity is evaluated via HPLC (reverse-phase columns with UV detection) and GC-MS for volatile derivatives. For example, retention times and peak area ratios are compared against reference standards. Impurity profiling may involve spiking experiments with known byproducts (e.g., unreacted precursors or hydrolysis products) .
Q. How is the compound’s stability evaluated under varying storage conditions?
Methodological Answer: Stability studies use accelerated degradation protocols :
Q. What are the key physicochemical properties relevant to formulation studies?
Methodological Answer: Critical properties include:
- LogP (measurable via shake-flask or computational tools) to assess lipophilicity.
- Solubility : Determined in aqueous buffers (pH 1–7.4) using nephelometry.
- Melting point : Differential scanning calorimetry (DSC) for polymorph identification. These parameters guide solvent selection for in vitro bioassays .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer: Enantiomeric purity is critical for bioactivity (e.g., in pesticidal derivatives like Esfenvalerate). Methods include:
Q. What computational strategies model the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding to insect sodium channels using:
Q. How do researchers resolve contradictions in reported bioactivity data?
Methodological Answer: Discrepancies often arise from:
Q. What advanced NMR techniques resolve overlapping signals in complex mixtures?
Methodological Answer:
Q. How is the compound’s environmental fate modeled in ecotoxicology studies?
Methodological Answer: QSPR models predict:
- Photodegradation : Using UV-Vis spectra and TD-DFT calculations.
- Soil adsorption : Correlated with logP and molecular volume.
Experimental validation involves radiolabeled studies (¹⁴C-tracking) in microcosms to quantify metabolites and half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
